molecular formula C9H8ClNO4 B1608272 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine CAS No. 99849-17-9

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Cat. No. B1608272
CAS RN: 99849-17-9
M. Wt: 229.62 g/mol
InChI Key: PSVFVAYNOKLOMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is represented by the linear formula C9H8ClNO4 . The molecular weight of this compound is 229.621 .

Scientific Research Applications

Environmental Impact and Detection

  • Formation of Disinfection Byproducts : Research has identified nitrogenous organic compounds, including those similar in structure to 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine, as precursors for disinfection byproducts (DBPs) such as nitrosamines, trihalomethanes (THMs), and haloacetic acids (HAAs) in water treatment processes. These compounds can form highly carcinogenic nitrosamines when water containing dissolved organic nitrogen (DON) is treated with chloramination. Understanding the reaction pathways and formation potentials of these DBPs is crucial for improving water treatment safety and reducing the carcinogenic risk (Huihsien Chang, Chia-Yang Chen, Genshuh Wang, 2011).

Chemical Synthesis and Molecular Interaction

  • Molecular Electronic Devices : A molecule containing a nitroamine redox center was utilized in an electronic device, demonstrating negative differential resistance and a significant on-off peak-to-valley ratio. This showcases the potential use of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine and related compounds in the development of advanced molecular electronics (Chen, Reed, Rawlett, Tour, 1999).

Antimicrobial Applications

  • Antimicrobial Activity : Compounds derived from benzo[C][1,2,5]oxadiazole-1-oxides and phenolates, related in structure to 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine, have been synthesized and shown to exhibit excellent antimicrobial activity against both bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (E. Chugunova, N. Akylbekov, A. Voloshina, et al., 2016).

properties

IUPAC Name

8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFVAYNOKLOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396270
Record name 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

CAS RN

99849-17-9
Record name 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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